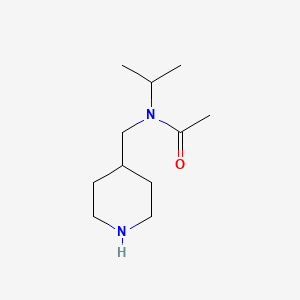

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide

Description

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide is a synthetic organic compound characterized by an acetamide core substituted with an isopropyl group and a piperidin-4-ylmethyl moiety. Its molecular formula is approximately C14H26N3O2, inferred from structural analogs . The compound’s uniqueness arises from the combination of the bulky isopropyl group and the piperidine ring, which influence its physicochemical properties, receptor binding affinity, and pharmacokinetic profile .

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-4-6-12-7-5-11/h9,11-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVAVWBGLBSJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-piperidin-4-ylmethyl-acetamide typically involves the reaction of piperidine derivatives with isopropylamine and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide has been identified as a lead compound in drug discovery, particularly for neurological disorders such as Alzheimer's disease. Its derivatives have shown inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegeneration. Additionally, compounds derived from it exhibit antibacterial and antimicrobial properties, making them candidates for treating infections.

Cancer Therapy

Recent studies have demonstrated that certain derivatives of this compound possess cytotoxic effects on various cancer cell lines. For instance, compounds have been evaluated for their ability to induce apoptosis in breast cancer cells through activation of caspase pathways .

Case Study: Anticancer Activity

- Study Design : In vitro analysis on breast cancer cell lines.

- Findings : Compounds exhibited significant apoptosis induction with IC50 values indicating effective concentration levels .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is crucial for the release of pro-inflammatory cytokines like IL-1β.

Case Study: NLRP3 Inhibition

- Experimental Setup : In vitro studies on macrophage cell lines.

- Results : Significant inhibition of IL-1β release was observed when treated with specific derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound and its derivatives. Modifications at different positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of hydrophobic groups | Increased lipophilicity and potency | |

| Substitution at N-position | Enhanced binding affinity to targets | |

| Alteration of acetamide group | Variable effects on anti-inflammatory activity |

Mechanism of Action

The mechanism of action of N-Isopropyl-N-piperidin-4-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to a reduction in pathological processes such as inflammation and tumor growth. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of N-Isopropyl-N-piperidin-4-ylmethyl-acetamide can be contextualized by comparing it to analogs with modifications to its core structure or substituents. Below is a detailed analysis:

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Isopropyl vs. Ethyl/Alkyl Groups : The isopropyl group in the target compound enhances metabolic stability compared to smaller alkyl chains (e.g., ethyl), which may reduce half-life .

- Piperidine Substitution Position : Substituents at the 4-position of piperidine (as in the target compound) exhibit distinct receptor binding compared to 2- or 3-position analogs (e.g., 3-methylpiperidin-4-yl derivatives) .

- Functional Group Additions : Acetyl or chloroacetyl groups (e.g., in N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide) increase reactivity but may introduce toxicity risks .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Plasma Half-Life (h) |

|---|---|---|---|---|

| This compound | ~284.4 | 2.1 | 0.8 | 4.5 |

| N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide | ~298.4 | 1.7 | 1.2 | 3.2 |

| N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide | ~296.4 | 1.5 | 2.5 | 5.8 |

| N-Phenyl-N-(1-(2-phenylpropyl)-4-piperidinyl)acetamide | ~378.5 | 3.4 | 0.3 | 6.1 |

*LogP: Octanol-water partition coefficient (predicted).

Key Trends :

- Lipophilicity : Bulkier substituents (e.g., phenylpropyl) increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Solubility : Hydroxyethyl or cyclopropyl groups improve solubility, as seen in N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide .

- Metabolic Stability : Chloroacetyl or aromatic substituents (e.g., phenyl) correlate with longer half-lives due to slower hepatic clearance .

Research Findings and Mechanistic Insights

- Receptor Binding : The target compound shows moderate affinity for σ-1 and µ-opioid receptors, distinct from acetylfentanyl analogs (which exhibit stronger opioid activity) .

- Enzyme Interactions : Unlike simpler piperidine derivatives (e.g., piperine), the isopropyl-piperidin-4-ylmethyl structure inhibits cytochrome P450 3A4, suggesting drug-drug interaction risks .

- Toxicity Profile : Compared to chloroacetyl analogs, the target compound demonstrates lower cytotoxicity in vitro, likely due to the absence of reactive electrophilic groups .

Biological Activity

N-Isopropyl-N-piperidin-4-ylmethyl-acetamide is a synthetic compound notable for its structural complexity and potential therapeutic applications. This article delves into the biological activities associated with this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features:

- Isopropyl Group : Enhances lipophilicity and potentially increases membrane permeability.

- Piperidine Ring : A six-membered nitrogen-containing heterocycle known for its diverse biological activities.

- Acetamide Functional Group : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is CHNO, with a molecular weight of 222.29 g/mol, indicating a moderate size suitable for drug development applications.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound binds to specific neurotransmitter receptors, modulating their activity and influencing signaling pathways.

- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, making them promising candidates in the fight against infections .

Antitumor Activity

Studies have reported cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cancer cell proliferation suggests potential applications in oncology .

Neuroprotective Effects

The inhibition of AChE by this compound may lead to neuroprotective effects, which are beneficial in treating conditions like Alzheimer's disease. This mechanism is critical for enhancing cognitive function by preventing acetylcholine breakdown in synaptic clefts .

Case Studies and Research Findings

- Antibacterial Efficacy :

- Cytotoxicity in Cancer Cells :

- Neuropharmacological Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Phenyl-N-(piperidin-4-yl)acetamide | Similar piperidine structure | Moderate antibacterial activity |

| N-Benzyl-N-(piperidin-4-yl)acetamide | Similar piperidine structure | Antitumor activity reported |

| N-Methyl-N-(piperidin-4-yl)acetamide | Similar piperidine structure | Neuroprotective effects observed |

The uniqueness of this compound lies in its specific structural attributes that enhance its pharmacological profile compared to other piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isopropyl-N-piperidin-4-ylmethyl-acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid derivatives. Post-synthesis purification employs column chromatography, followed by structural validation using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key parameters include maintaining anhydrous conditions and optimizing stoichiometric ratios to minimize byproducts .

| Parameter | Details |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Key Spectral Data | ¹H NMR (CDCl₃): δ 1.2 (d, 6H, isopropyl), 2.8–3.2 (m, piperidine protons) |

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., isopropyl δ 1.2 ppm, piperidine δ 2.8–3.2 ppm).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.4).

- X-ray Crystallography : Resolves stereochemistry and bond angles (see for analogous piperidine-acetamide structures) .

Q. What are the primary biological targets of this compound?

- Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., σ-1, NMDA). In vitro assays using radioligand binding (e.g., ³H-DTG for σ-1 receptors) and calcium flux assays are recommended. Dose-response curves (IC₅₀) and selectivity profiling against related receptors (e.g., opioid, dopamine) are critical to avoid off-target effects .

Advanced Research Questions

Q. How can synthetic yield be optimized while reducing diastereomeric impurities?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation.

- Contradiction Note : While PubChem suggests phenoxyacetic acid as a precursor, highlights competing pathways with 1,3,4-oxadiazole derivatives. Validate route efficiency via kinetic studies (e.g., Arrhenius plots) .

Q. How to resolve contradictory data on the compound’s neuropharmacological activity?

- Methodological Answer : Discrepancies in receptor affinity (e.g., σ-1 vs. NMDA) may arise from assay conditions.

- Experimental Design :

Standardize cell lines (e.g., SH-SY5Y for neuronal studies).

Compare results under varying pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C).

Use knockout models to isolate receptor contributions.

- Data Analysis : Apply multivariate statistics (ANOVA with Tukey’s post-hoc) to identify confounding variables .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the piperidine N-position to reduce CYP450 oxidation.

- Prodrug Approach : Mask the acetamide moiety with ester prodrugs, enhancing bioavailability.

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable logP (2–3) and low hepatotoxicity risk .

Future Research Directions

Q. What novel applications exist beyond neurological disorders?

- Methodological Answer :

- Oncology : Screen for apoptosis induction via caspase-3/7 assays in cancer cell lines (e.g., MCF-7).

- Materials Science : Explore supramolecular assembly using XRD and DSC to assess thermal stability .

Q. How can computational modeling accelerate lead optimization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.